

Spectroscopic Analysis of Boc-D-Phe-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-D-Phe-OH*

Cat. No.: *B558462*

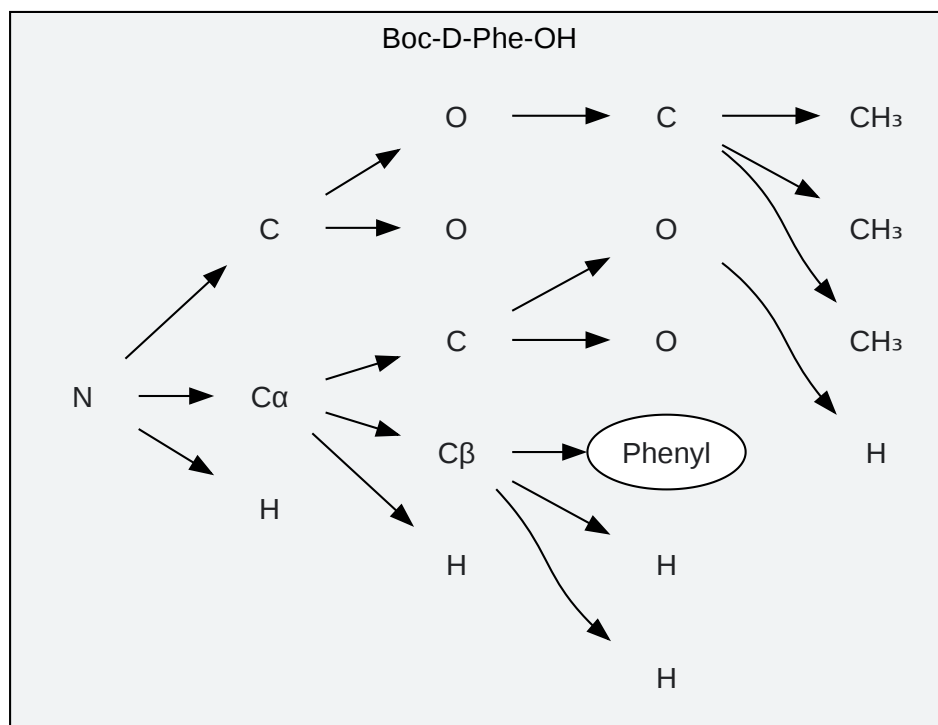
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-tert-butoxycarbonyl-D-phenylalanine (**Boc-D-Phe-OH**), a crucial derivative of the amino acid D-phenylalanine widely used in peptide synthesis and pharmaceutical development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Chemical Structure of Boc-D-Phe-OH

The structure of **Boc-D-Phe-OH**, including the tert-butoxycarbonyl (Boc) protecting group, is fundamental to interpreting its spectroscopic data.



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Caption: Chemical structure of **Boc-D-Phe-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Boc-D-Phe-OH** in solution. The spectra for the D- and L-enantiomers are identical.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Data is typically recorded in a deuterated solvent such as Chloroform-d (CDCl_3).

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.31 - 7.17	m	Aromatic protons (5H, C ₆ H ₅)
4.99	d	NH (Amide proton)
4.62	m	α -proton (1H, CH)
3.19	dd	β -protons (1H, CH ₂)
3.08	dd	β -protons (1H, CH ₂)
1.42	s	tert-butyl protons (9H, C(CH ₃) ₃)

Note: The appearance of multiple isomers due to hindered C-N bond rotation may be observed.

[\[1\]](#)

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
175.8	Carboxyl carbon (COOH)
155.2	Carbonyl carbon (Boc, C=O)
136.2	Aromatic quaternary carbon
129.3	Aromatic CH
128.6	Aromatic CH
127.1	Aromatic CH
80.2	Quaternary carbon (Boc, C(CH ₃) ₃)
54.3	α -carbon
38.4	β -carbon (CH ₂)
28.3	tert-butyl carbons (C(CH ₃) ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Assignment	Functional Group
3300 (broad)	O-H stretch	Carboxylic Acid
3030	C-H stretch	Aromatic
2980, 2930	C-H stretch	Aliphatic
1710	C=O stretch	Carboxylic Acid & Boc group
1510	N-H bend	Amide
1455, 1370	C-H bend	Aliphatic
1250	C-O stretch	Carboxylic Acid / Boc group
740, 700	C-H bend	Aromatic (monosubstituted)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

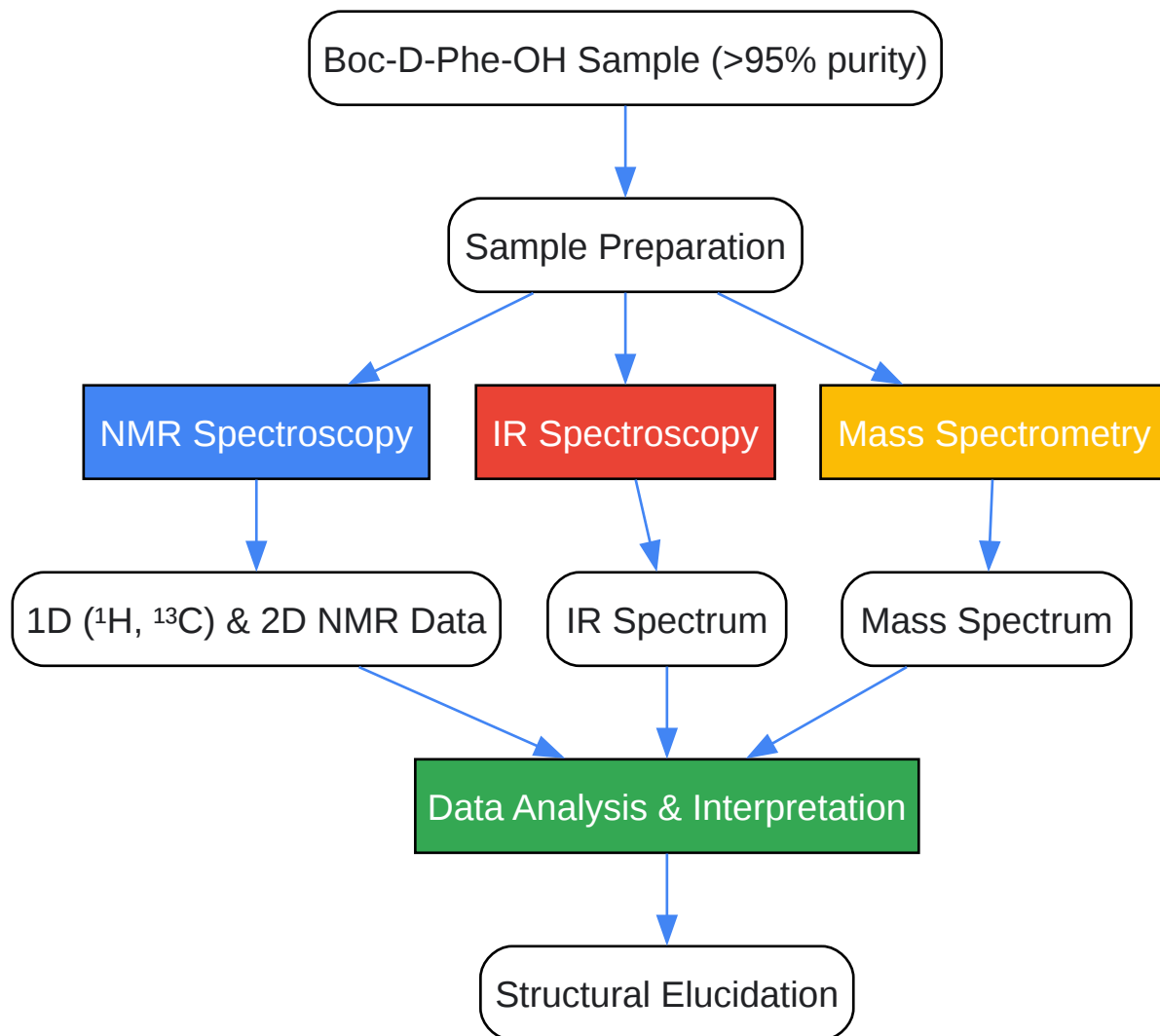
Technique	Precursor Ion	Precursor m/z	Key Fragment Ions (m/z)
MS/MS	[M+H] ⁺	266.1387	220.1, 125.2, 247.4[2]
MS/MS	[M-H] ⁻	264.1241	190.1[2]

The molecular weight of **Boc-D-Phe-OH** is 265.30 g/mol .[2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **Boc-D-Phe-OH**.

General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of high-purity (>95%) **Boc-D-Phe-OH** in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4] For optimal results, the sample should be free of particulate matter.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[5]

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[\[4\]](#)
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum to simplify the spectrum by removing C-H coupling.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

IR Spectroscopy Protocol

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid **Boc-D-Phe-OH** sample directly onto the ATR crystal. This method requires minimal sample preparation.[\[6\]](#)
 - KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[\[7\]](#)
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or pure KBr pellet).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

- **Data Analysis:** The spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of **Boc-D-Phe-OH** in a suitable solvent, such as a mixture of water, acetonitrile, and a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
- **Instrumentation:** Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).^[8] Tandem mass spectrometry (MS/MS) capabilities are necessary for fragmentation analysis.
- **Data Acquisition:**
 - **Full Scan MS:** Acquire a full scan mass spectrum to determine the mass-to-charge ratio of the intact molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).
 - **Tandem MS (MS/MS):** Select the precursor ion of interest (e.g., m/z 266.1 for $[\text{M}+\text{H}]^+$) and subject it to collision-induced dissociation (CID) to generate fragment ions.
- **Data Analysis:** Analyze the resulting mass spectra to confirm the molecular weight and to deduce structural information from the fragmentation pattern.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Boc-D-Phe-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558462#spectroscopic-data-nmr-ir-ms-of-boc-d-phe-oh]

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